6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Description
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a cyclopropylpyrimidine and a pyridine-2-carbonitrile group
Properties
IUPAC Name |
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-11-14-2-1-3-16(21-14)22-6-8-23(9-7-22)17-10-15(13-4-5-13)19-12-20-17/h1-3,10,12-13H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQMBPSANWOWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU.
Deprotection: Removal of protecting groups using reagents like PhSH.
Intramolecular Cyclization: Formation of the final piperazine ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and its potential as a therapeutic agent.
Industry: Use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action for 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Substituted Piperazines: Compounds with similar piperazine structures but different substituents.
Cyclopropylpyrimidines: Compounds with the cyclopropylpyrimidine moiety but different functional groups attached.
Pyridine-2-carbonitriles: Compounds with the pyridine-2-carbonitrile group but different substituents on the piperazine ring.
Uniqueness
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
